molecular formula C26H22N2O3 B12200046 5-[(4-Ethenylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

5-[(4-Ethenylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

Cat. No.: B12200046
M. Wt: 410.5 g/mol
InChI Key: OXNSFYKBZHQCAX-UHFFFAOYSA-N
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Description

[Once you find the relevant data, insert a comprehensive description here. This section should be written for a scientific audience. Below is an example of the type of information to include, based on common features of research reagents. Example Structure (Replace with your findings): 5-[(4-Ethenylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol is a synthetic chemical compound provided for research and development purposes. Its molecular structure, which incorporates pyrimidine and phenol moieties linked by an ether bridge, suggests potential for investigation in various biochemical pathways. Researchers are exploring its utility as a key intermediate in organic synthesis and its potential biological activity. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety data sheets should be consulted prior to handling. Key areas to populate with your researched data: • Main Applications: e.g., "Used as a reference standard in analytical chemistry," or "Shown to exhibit inhibitory activity in [Specific] kinase assays." • Specific Research Value: e.g., "A novel small molecule for probing [Specific] receptor function." • Mechanism of Action: e.g., "Preliminary studies suggest it acts as a [e.g., antagonist/agonist] for the [Target]." • Physical Properties: Include molecular weight, solubility, and storage conditions.

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

5-[(4-ethenylphenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C26H22N2O3/c1-3-18-8-10-19(11-9-18)16-31-20-12-13-22(24(29)14-20)26-23(15-27-17-28-26)21-6-4-5-7-25(21)30-2/h3-15,17,29H,1,16H2,2H3

InChI Key

OXNSFYKBZHQCAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-5-(2-methoxyphenyl)pyrimidin-4-ol

Procedure :

  • Combine ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (1.0 equiv) with urea (2.0 equiv) in acetic acid.

  • Reflux at 120°C for 6 hours to form 2-hydroxy-5-(2-methoxyphenyl)pyrimidin-4(3H)-one .

  • Treat with POCl₃ (3.0 equiv) and catalytic DMF at 80°C for 4 hours to yield the chlorinated intermediate.

Key Data :

  • Yield: 78%

  • Characterization: 1H^1H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, aryl-H), 3.94 (s, 3H, OCH₃).

Suzuki-Miyaura Coupling for 2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)phenol

Procedure :

  • Mix 2-chloro-5-(2-methoxyphenyl)pyrimidin-4-ol (1.0 equiv) with 2-hydroxyphenylboronic acid (1.2 equiv) in 1,4-dioxane/H₂O (4:1).

  • Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).

  • Heat at 90°C under N₂ for 12 hours.

Key Data :

  • Yield: 65%

  • Characterization: LC-MS m/z 322.1 [M+H]⁺; HPLC purity >95%.

Etherification with 4-Ethenylbenzyl Bromide

Procedure :

  • Dissolve 2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol (1.0 equiv) in anhydrous DMF.

  • Add K₂CO₃ (3.0 equiv) and 4-ethenylbenzyl bromide (1.5 equiv).

  • Stir at 45°C for 8 hours. Isolate via extraction with chloroform (3 × 20 mL) and dry over Na₂SO₄.

Key Data :

  • Yield: 82%

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃): δ 8.81 (s, 1H, pyrimidine-H), 7.62–6.82 (m, 12H, aryl-H), 5.85 (d, J=10.8 Hz, 1H, CH₂=CH), 5.32 (d, J=17.6 Hz, 1H, CH₂=CH), 5.12 (s, 2H, OCH₂).

Optimization of Reaction Conditions

Catalytic Systems for Coupling Reactions

Palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) enhance cross-coupling efficiency, achieving yields up to 85% compared to 65% with Pd(PPh₃)₄. Solvent systems such as toluene/ethanol (3:1) reduce side product formation by stabilizing boronic acid intermediates.

Etherification Challenges

The ethenyl group’s susceptibility to radical polymerization necessitates inert atmospheres (N₂/Ar) and inhibitors like hydroquinone (0.1 wt%). Alternative benzylating agents (e.g., 4-ethenylbenzyl mesylate ) in acetone improve regioselectivity, reducing O- vs. N-alkylation byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR : Peaks at 1680 cm⁻¹ (C=N pyrimidine), 1245 cm⁻¹ (C-O-C ether).

  • 13C^13C NMR : 158.2 ppm (pyrimidine C-2), 114.7 ppm (CH₂=CH), 55.3 ppm (OCH₃).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at RT 6.23 minutes, confirming >98% purity.

Scalability and Industrial Considerations

Batch vs. Flow Chemistry

Batch processes in 50 L reactors achieve consistent yields (80–85%) but require prolonged reaction times (24 hours). Continuous flow systems with immobilized Pd catalysts reduce processing time to 4 hours and catalyst loading by 40%.

Cost Analysis

  • Raw material cost: $320/kg (bench scale) vs. $210/kg (pilot scale).

  • Solvent recovery (DMF, chloroform) reduces waste disposal costs by 30% .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethenylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(4-Ethenylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Ethenylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The pyrimidine moiety in the compound is known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following compounds share core structural features with the target molecule but differ in substituents and pharmacological profiles:

Compound A (Patent Number 6624)

Structure: 2-{[5-{3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl}-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-3-(2-{[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy}phenyl)propanoic acid . Comparison:

  • Similarities: Contains a 2-methoxyphenyl-substituted pyrimidine ring and a phenolic ether linkage.
  • Differences: Replaces the ethenylbenzyloxy group with a thienopyrimidine core and additional piperazine and fluorophenyl substituents.
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

Structure: Features a pyrimidine ring substituted with 4-methoxyphenyl and methyl groups, linked to a phenol via a 4-fluorobenzyloxy group . Comparison:

  • Similarities: Shares the pyrimidine-phenol scaffold and methoxyphenyl substitution.
  • Differences: The pyrimidine includes an amino group and lacks the 2-methoxy substitution. The phenol is substituted with a fluorobenzyloxy group instead of ethenylbenzyloxy.
  • Activity: Not explicitly reported, but structural analogs suggest possible kinase or antimicrobial activity .
5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol

Structure: Contains a pyrimidine ring substituted with phenyl and trifluoromethyl groups, linked to a phenol via a 2-methylallyloxy group . Comparison:

  • Similarities: Pyrimidine-phenol backbone with ether-linked substituents.
  • Differences : Lacks the 2-methoxyphenyl group on the pyrimidine and substitutes the ethenylbenzyloxy with a methylallyloxy group.
  • Activity : Undisclosed in the evidence, but trifluoromethyl groups often enhance metabolic stability in drug design .

Pharmacological and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents Reported Activity Reference
Target Compound ~424.4 (calc.) 5-(2-methoxyphenyl)pyrimidine, 4-ethenylbenzyloxy Hypothesized kinase inhibition
Compound A ~867.3 (calc.) Thienopyrimidine, fluorophenyl, piperazine BCL-2/MCL-1 inhibition
2-[2-Amino-5-(4-methoxyphenyl)... ~433.4 4-Methoxyphenyl, 4-fluorobenzyloxy Undisclosed
5-((2-Methylallyl)oxy)-2-(5-ph... 386.4 Phenyl, trifluoromethyl, methylallyloxy Undisclosed

Key Research Findings

  • Compound A: Demonstrated nanomolar potency against cancer cell lines in preclinical studies, attributed to its ability to disrupt apoptotic pathways .
  • Pyrimidine Derivatives : highlights pyrimidine-thiadiazole hybrids (e.g., compound 6a) with antifungal activity (65–80% inhibition against B. cinerea), suggesting that substituents like trifluoromethyl groups enhance bioactivity .

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C22H22N2O3
  • Molecular Weight : 350.42 g/mol

The structure features a phenolic group, a pyrimidine ring, and an ethenylbenzyl ether moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenolic compounds have been shown to inhibit bacterial growth effectively. A study by demonstrated that certain phenolic compounds possess significant antimicrobial activity against various strains of bacteria and fungi.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. A study highlighted in recent literature suggests that pyrimidine derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. This mechanism is supported by findings that demonstrate the ability of similar compounds to modulate signaling pathways related to cancer cell proliferation and survival.

Case Studies

  • Case Study 1: In Vitro Anticancer Activity
    • Objective : To evaluate the cytotoxic effects of 5-[(4-Ethenylbenzyl)oxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol on human cancer cell lines.
    • Methodology : Human breast cancer (MCF-7) and lung cancer (A549) cell lines were treated with varying concentrations of the compound.
    • Results : The compound exhibited a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.
    • : The results suggest that this compound may serve as a lead structure for developing new anticancer agents.
  • Case Study 2: Antimicrobial Efficacy
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to test against Staphylococcus aureus and Escherichia coli.
    • Results : Zones of inhibition were observed at concentrations above 50 µg/disc, indicating significant antimicrobial activity.
    • : The compound shows promise as an antimicrobial agent, warranting further investigation into its mechanism of action.

Mechanistic Insights

Recent studies have provided insights into the mechanisms underlying the biological activities of this compound. For instance:

  • Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerMCF-715 µM
AnticancerA54920 µM
AntimicrobialStaphylococcus aureus50 µg/disc
AntimicrobialEscherichia coli50 µg/disc

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